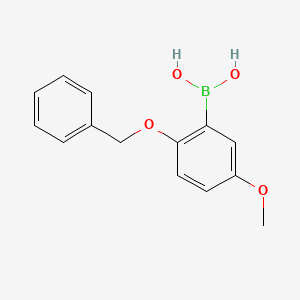

(2-(Benzyloxy)-5-methoxyphenyl)boronic acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(5-methoxy-2-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BO4/c1-18-12-7-8-14(13(9-12)15(16)17)19-10-11-5-3-2-4-6-11/h2-9,16-17H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKCGRZUCAKJOFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OC)OCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2-(Benzyloxy)-5-methoxyphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable synthetic protocol for (2-(Benzyloxy)-5-methoxyphenyl)boronic acid, a valuable building block in organic synthesis, particularly for the preparation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions. This document details the synthetic pathway, experimental procedures, and quantitative data to facilitate its preparation in a laboratory setting.

Synthetic Pathway Overview

The synthesis of this compound is proposed via a two-step sequence starting from commercially available 4-methoxyphenol. The first step involves a Williamson ether synthesis to protect the phenolic hydroxyl group with a benzyl group. The subsequent and key step utilizes a directed ortho-metalation (DoM) strategy, where the methoxy group directs the regioselective lithiation at the ortho position, followed by quenching with a borate ester to install the boronic acid functionality.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1-(Benzyloxy)-4-methoxybenzene

This procedure outlines the protection of the hydroxyl group of 4-methoxyphenol using benzyl bromide.

Methodology:

-

To a solution of 4-methoxyphenol (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

-

Stir the suspension at room temperature for 15-30 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 1-(benzyloxy)-4-methoxybenzene.

Step 2: Synthesis of this compound

This key step employs directed ortho-metalation to regioselectively introduce the boronic acid group.

Methodology:

-

Dissolve 1-(benzyloxy)-4-methoxybenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Add N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.2 eq) to the solution.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi, 1.2 eq, typically as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 1-2 hours.

-

Add triisopropyl borate (B(O-iPr)₃, 1.5 eq) dropwise to the reaction mixture, again maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (e.g., 1 M HCl) at 0 °C.

-

Extract the aqueous layer with ethyl acetate three times.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude boronic acid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Presentation

The following tables summarize the typical quantitative data for the synthesis of this compound. The values are representative and may vary based on the specific reaction scale and conditions.

Table 1: Reagent Quantities and Reaction Parameters for the Synthesis of 1-(Benzyloxy)-4-methoxybenzene

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Sample Amount (mmol) | Sample Mass/Volume |

| 4-Methoxyphenol | 1.0 | 124.14 | 10.0 | 1.24 g |

| Benzyl bromide | 1.1 | 171.04 | 11.0 | 1.34 mL |

| Potassium carbonate | 2.0 | 138.21 | 20.0 | 2.76 g |

| DMF | - | 73.09 | - | 20 mL |

| Reaction Time | - | - | - | 12-24 h |

| Temperature | - | - | - | 60-80 °C |

| Typical Yield | - | - | - | 85-95% |

Table 2: Reagent Quantities and Reaction Parameters for the Synthesis of this compound

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Sample Amount (mmol) | Sample Mass/Volume |

| 1-(Benzyloxy)-4-methoxybenzene | 1.0 | 214.26 | 5.0 | 1.07 g |

| TMEDA | 1.2 | 116.24 | 6.0 | 0.89 mL |

| n-Butyllithium (2.5 M in hexanes) | 1.2 | 64.06 | 6.0 | 2.4 mL |

| Triisopropyl borate | 1.5 | 188.08 | 7.5 | 1.73 mL |

| Anhydrous THF | - | 72.11 | - | 25 mL |

| Reaction Time | - | - | - | 12-16 h |

| Temperature | - | - | - | -78 °C to rt |

| Typical Yield | - | - | - | 60-75% |

Mandatory Visualization

The following diagram illustrates the experimental workflow for the directed ortho-metalation and borylation step.

Caption: Experimental workflow for the synthesis of the target boronic acid.

In-Depth Technical Guide to the Physicochemical Properties of (2-(Benzyloxy)-5-methoxyphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-(Benzyloxy)-5-methoxyphenyl)boronic acid is a synthetically versatile organic compound that holds significant potential in the fields of medicinal chemistry and materials science. As a member of the boronic acid class, its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The unique substitution pattern of a benzyloxy group at the ortho position and a methoxy group at the para position to the boronic acid moiety imparts specific electronic and steric properties, influencing its reactivity and potential applications in the design of novel pharmaceuticals and functional materials. This technical guide provides a comprehensive overview of the known physicochemical properties, experimental protocols, and potential applications of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some data is available from chemical suppliers and databases, experimentally verified data for certain properties remains limited. In such cases, predicted values from computational models are provided.

Table 1: Physicochemical Data for this compound

| Property | Value | Source/Comment |

| CAS Number | 1236768-61-8 | [1] |

| Molecular Formula | C₁₄H₁₅BO₄ | [1][2] |

| Molecular Weight | 258.08 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | General property of similar boronic acids. |

| Melting Point | Data not available | A similar compound, 2-(benzyloxy)phenylboronic acid, has a melting point of 105-110 °C. |

| Boiling Point | 474.7 ± 55.0 °C (Predicted) | [1] |

| Density | 1.21 ± 0.1 g/cm³ (Predicted) | [1] |

| pKa | 8.14 ± 0.53 (Predicted) | [1] |

| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMF). Insoluble in water. | General property of similar boronic acids. |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [1] |

Spectroscopic Data

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.45 - 7.30 | m | 5H | Ar-H (benzyl) |

| ~7.25 | d | 1H | Ar-H |

| ~6.90 | dd | 1H | Ar-H |

| ~6.80 | d | 1H | Ar-H |

| ~5.10 | s | 2H | -OCH₂Ph |

| ~3.80 | s | 3H | -OCH₃ |

| ~5.0 - 6.0 | br s | 2H | -B(OH)₂ |

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~160 | Ar-C-O |

| ~155 | Ar-C-O |

| ~137 | Ar-C (benzyl) |

| ~129 | Ar-CH (benzyl) |

| ~128 | Ar-CH (benzyl) |

| ~127 | Ar-CH (benzyl) |

| ~120 | Ar-CH |

| ~118 | Ar-C-B |

| ~115 | Ar-CH |

| ~112 | Ar-CH |

| ~70 | -OCH₂Ph |

| ~56 | -OCH₃ |

Table 4: Predicted Key FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~3600 - 3200 (broad) | O-H stretch (boronic acid) |

| ~3100 - 3000 | C-H stretch (aromatic) |

| ~2950 - 2850 | C-H stretch (aliphatic) |

| ~1600, ~1480 | C=C stretch (aromatic) |

| ~1350 | B-O stretch |

| ~1250 | C-O stretch (aryl ether) |

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not widely published, a general and robust method for the synthesis of arylboronic acids can be adapted. This typically involves the reaction of an appropriate aryl halide with an organolithium reagent followed by quenching with a trialkyl borate.

General Synthesis Workflow for Arylboronic Acids

References

An In-depth Technical Guide to the Structure Elucidation of (2-(Benzyloxy)-5-methoxyphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

(2-(Benzyloxy)-5-methoxyphenyl)boronic acid, with the molecular formula C₁₄H₁₅BO₄, is a member of the versatile class of organic compounds known as arylboronic acids.[1] These compounds are crucial building blocks in modern organic synthesis, most notably for their application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The structural and electronic properties of the substituents on the phenyl ring significantly influence the reactivity of the boronic acid and the properties of the resulting products. The presence of the benzyloxy and methoxy groups in the target molecule makes it an attractive reagent for the synthesis of complex organic molecules with potential applications in medicinal chemistry and materials science.

Accurate structure elucidation is paramount to confirm the identity and purity of newly synthesized compounds. This guide details the standard analytical techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and single-crystal X-ray Crystallography.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Data for this compound

| Property | Value |

| CAS Number | 1236768-61-8 |

| Molecular Formula | C₁₄H₁₅BO₄[1] |

| Molecular Weight | 258.08 g/mol [1] |

| Predicted Boiling Point | 474.7 ± 55.0 °C |

| Predicted Density | 1.21 ± 0.1 g/cm³ |

| Predicted pKa | 8.14 ± 0.53 |

Synthesis and Characterization Workflow

The synthesis of arylboronic acids typically involves the reaction of a corresponding aryl halide with an organolithium or Grignard reagent, followed by quenching with a trialkyl borate and subsequent acidic hydrolysis. The general workflow for the synthesis and subsequent structure elucidation is depicted in the following diagram.

Caption: General workflow for the synthesis and structural analysis of an arylboronic acid.

Experimental Protocols

Detailed experimental protocols for the primary analytical techniques used in the structure elucidation of arylboronic acids are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For boronic acids, ¹H, ¹³C, and ¹¹B NMR are particularly informative.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the arylboronic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a clean, dry NMR tube. The choice of solvent is critical, as boronic acids can form boroxines (trimeric anhydrides) in non-polar aprotic solvents, which can complicate the spectra.

-

¹H NMR Data Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a spectral width of approximately 16 ppm, a sufficient number of scans (e.g., 16-64) for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Data Acquisition: A proton-decoupled pulse sequence is typically used. A wider spectral width (e.g., 0-220 ppm) and a larger number of scans (e.g., 1024 or more) are required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a common technique for the analysis of boronic acids.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample solution into the ESI source of the mass spectrometer. Acquire the mass spectrum in both positive and negative ion modes over a relevant m/z range (e.g., 50-1000). Key instrument parameters include the capillary voltage, cone voltage, and desolvation temperature, which should be optimized for the compound.

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or other adducts). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol:

-

Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record a background spectrum of the empty sample compartment (or the clean ATR crystal). Acquire the sample spectrum, typically over the range of 4000-400 cm⁻¹, by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to obtain the final transmittance or absorbance spectrum.

Single-Crystal X-ray Crystallography

This technique provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths and angles.

Experimental Protocol:

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions). This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. The choice of solvent is crucial.

-

Data Collection: Mount a suitable crystal on a goniometer and place it in a stream of cold nitrogen (typically 100 K) in the X-ray diffractometer. Collect the diffraction data by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and thermal parameters.

Data Presentation and Interpretation

Disclaimer: As experimental data for this compound is not publicly available, the following data for the structurally related compound 2-methoxyphenylboronic acid (CAS: 5720-06-9) is presented for illustrative purposes. The interpretation should be considered in this context.

NMR Spectroscopic Data (Representative)

Table 2: ¹H NMR Data for 2-Methoxyphenylboronic acid (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 | d | 1H | Ar-H |

| ~7.4 | t | 1H | Ar-H |

| ~7.0 | t | 1H | Ar-H |

| ~6.9 | d | 1H | Ar-H |

| ~5.5 | br s | 2H | B(OH)₂ |

| ~3.9 | s | 3H | OCH₃ |

Table 3: ¹³C NMR Data for 2-Methoxyphenylboronic acid (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~160 | Ar-C-O |

| ~135 | Ar-CH |

| ~131 | Ar-CH |

| ~121 | Ar-CH |

| ~115 | C-B (broad) |

| ~110 | Ar-CH |

| ~55 | OCH₃ |

Interpretation: The ¹H NMR spectrum of 2-methoxyphenylboronic acid shows distinct signals for the aromatic protons, the methoxy group, and the boronic acid protons. The broad singlet for the B(OH)₂ protons is characteristic and can exchange with D₂O. The ¹³C NMR spectrum shows the expected number of signals for the aromatic carbons and the methoxy carbon. The signal for the carbon attached to the boron atom is often broad due to quadrupolar relaxation of the boron nucleus. For this compound, one would additionally expect to see signals corresponding to the benzyloxy group (a singlet for the benzylic CH₂ and signals for the phenyl ring protons).

Mass Spectrometry Data (Representative)

Table 4: Mass Spectrometry Data for 2-Methoxyphenylboronic acid

| Ionization Mode | Observed m/z | Assignment |

| ESI (+) | 153.07 | [M+H]⁺ |

| ESI (-) | 151.05 | [M-H]⁻ |

Interpretation: The mass spectrum would confirm the molecular weight of the compound. For this compound (MW = 258.08), one would expect to observe an [M+H]⁺ ion at m/z 259.1 and an [M-H]⁻ ion at m/z 257.1.

FT-IR Spectroscopic Data (Representative)

Table 5: Key FT-IR Absorption Bands for 2-Methoxyphenylboronic acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Broad, Strong | O-H stretch (B-OH) |

| ~3000 | Medium | C-H stretch (aromatic) |

| ~2950 | Medium | C-H stretch (aliphatic, OCH₃) |

| ~1600, 1480 | Strong | C=C stretch (aromatic) |

| ~1350 | Strong | B-O stretch |

| ~1250 | Strong | C-O stretch (aryl ether) |

Interpretation: The FT-IR spectrum is characterized by a very broad and strong O-H stretching band for the boronic acid functional group. The presence of the aromatic ring and the ether linkage are confirmed by their characteristic absorption bands. For this compound, the spectrum would be expected to show similar characteristic bands.

Logical Relationships in Structure Elucidation

The process of structure elucidation follows a logical progression where each analytical technique provides complementary information.

Caption: Interrelation of analytical techniques in structure confirmation.

Conclusion

The structure elucidation of this compound relies on a suite of standard analytical techniques. While specific experimental data for this compound is not widely available, this guide provides the necessary theoretical framework and experimental protocols for its characterization. By applying NMR and FT-IR spectroscopy, and mass spectrometry, researchers can confidently confirm the identity, purity, and structure of this and other related arylboronic acids, which are valuable reagents in the advancement of chemical synthesis, drug discovery, and materials science. For definitive stereochemical and conformational analysis, single-crystal X-ray crystallography remains the gold standard.

References

An In-depth Technical Guide on the Stability and Storage of (2-(Benzyloxy)-5-methoxyphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

(2-(Benzyloxy)-5-methoxyphenyl)boronic acid is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. Ensuring its stability is critical for reproducible experimental outcomes and maintaining the integrity of resulting products. This guide provides a comprehensive overview of the stability profile, recommended storage conditions, and analytical methodologies for assessing the integrity of this compound.

Core Concepts in Stability

The stability of this compound, like other arylboronic acids, is primarily influenced by its susceptibility to two main degradation pathways: protodeboronation and oxidation.

-

Protodeboronation : This is a significant degradation pathway for arylboronic acids, involving the cleavage of the carbon-boron bond, which is then replaced by a carbon-hydrogen bond. This process leads to the formation of 1-(benzyloxy)-4-methoxybenzene as a byproduct, rendering the boronic acid inactive for its intended cross-coupling reactions. The rate of protodeboronation is influenced by factors such as pH, temperature, and the presence of catalysts.[1][2] Studies on other arylboronic acids have shown that decomposition can be more rapid under acidic or basic conditions compared to a neutral pH.[2]

-

Oxidation : The boron center in boronic acids is susceptible to oxidation, which can lead to the formation of the corresponding phenol (2-(benzyloxy)-5-methoxyphenol) and boric acid. This degradation is often mediated by exposure to atmospheric oxygen and can be accelerated by the presence of oxidizing agents.[3]

Recommended Storage and Handling

To mitigate degradation and ensure the long-term viability of this compound, specific storage and handling procedures are essential. The following recommendations are based on information from suppliers and general knowledge of boronic acid chemistry.

Data Presentation: Storage and Handling Recommendations

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerate at 2-8°C.[4] For long-term storage, -20°C may also be considered.[5] | Reduces the rate of chemical degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[4] | Minimizes contact with oxygen and moisture, thereby preventing oxidation and hydrolysis. |

| Container | Keep in a tightly sealed container. | Prevents exposure to atmospheric moisture and oxygen. |

| Light | Protect from light.[6] | Although not always specified, protection from light is a general good practice for complex organic molecules. |

| Incompatibilities | Avoid strong oxidizing agents and strong acids.[7] | These can accelerate the degradation of the boronic acid. |

Experimental Protocols for Stability Assessment

Assessing the stability of this compound is crucial for quality control and for establishing appropriate re-test dates. The following are generalized protocols for common analytical techniques used for this purpose.

1. Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating HPLC method is designed to separate the intact boronic acid from its potential degradation products, allowing for accurate quantification of its purity over time.

-

Objective : To quantify the amount of this compound and its degradation products under various stress conditions (e.g., elevated temperature, different pH levels, exposure to light).

-

Instrumentation : A standard HPLC system equipped with a UV detector.

-

Column : A reverse-phase C18 column is a suitable starting point.

-

Mobile Phase : A gradient of acetonitrile and water or methanol and water is commonly used. The addition of a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid may be necessary to achieve good peak shape.

-

Flow Rate : Typically 1.0 mL/min.

-

Detection : UV detection at a wavelength where the parent compound and expected impurities have significant absorbance (e.g., 254 nm).

-

Procedure :

-

Prepare a stock solution of this compound in a suitable solvent such as acetonitrile or methanol.

-

Subject aliquots of the solution to different stress conditions as per ICH guidelines (e.g., thermal stress at 40°C/75% RH, photostability).

-

At specified time intervals, inject the samples onto the HPLC system.

-

Monitor the decrease in the peak area of the parent compound and the appearance of any new peaks corresponding to degradation products.

-

2. Oxidative Stability Assessment

This protocol provides a way to assess the susceptibility of the boronic acid to oxidation.

-

Objective : To determine the stability of this compound in the presence of an oxidizing agent.

-

Procedure :

-

Prepare a solution of the boronic acid in a suitable solvent system (e.g., a mixture of an organic solvent and an aqueous buffer).[8]

-

Add a controlled amount of an oxidizing agent, such as hydrogen peroxide.[3][8]

-

Monitor the reaction over time using an appropriate analytical technique, such as HPLC or NMR spectroscopy, to observe the disappearance of the starting material and the formation of the corresponding phenol.

-

Visualizations

Caption: Workflow for assessing the stability of a chemical compound.

Caption: Potential degradation pathways for the target compound.

References

- 1. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 3. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-(Benzyloxy)-5-methoxyphenylboronicacid | 1236768-61-8 [amp.chemicalbook.com]

- 5. usbio.net [usbio.net]

- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 7. fishersci.com [fishersci.com]

- 8. raineslab.com [raineslab.com]

An In-depth Technical Guide on the Spectroscopic Data of (2-(Benzyloxy)-5-methoxyphenyl)boronic acid

For Immediate Release

This technical guide offers a detailed overview of the spectroscopic data for (2-(Benzyloxy)-5-methoxyphenyl)boronic acid, a significant building block in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document provides a thorough examination of its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Please be advised: Public spectral databases do not readily contain experimental spectroscopic data for this compound. The data presented in this guide are predicted values derived from computational models and analysis of analogous compounds. These predictions offer valuable insights into the molecule's structure and spectroscopic behavior.

Predicted Spectroscopic Data

The following sections summarize the predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.6-7.8 | d | 1H | Ar-H |

| ~7.3-7.5 | m | 5H | Ar-H (benzyl) |

| ~7.0-7.2 | m | 2H | Ar-H |

| ~5.2 | s | 2H | -OCH₂Ph |

| ~3.8 | s | 3H | -OCH₃ |

| ~5.0-6.0 | br s | 2H | -B(OH)₂ |

Solvent: CDCl₃. Prediction tool: ChemDraw and comparison with analogous structures.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~160 | Ar-C-O |

| ~152 | Ar-C-O |

| ~137 | Ar-C (benzyl, ipso) |

| ~129 | Ar-CH (benzyl) |

| ~128 | Ar-CH (benzyl) |

| ~127 | Ar-CH (benzyl) |

| ~122 | Ar-C-B |

| ~118 | Ar-CH |

| ~116 | Ar-CH |

| ~114 | Ar-CH |

| ~71 | -OCH₂Ph |

| ~56 | -OCH₃ |

Solvent: CDCl₃. Prediction tool: ChemDraw and comparison with analogous structures.

Infrared (IR) Spectroscopy

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3500 | Strong, Broad | O-H stretch (Boronic Acid) |

| 3030-3090 | Medium | C-H stretch (aromatic) |

| 2850-2960 | Medium | C-H stretch (aliphatic) |

| ~1600, ~1490 | Medium-Strong | C=C stretch (aromatic) |

| ~1380 | Strong | B-O stretch |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1030 | Strong | C-O stretch (alkyl ether) |

Prediction based on typical functional group absorption regions.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 258.1 | 100 | [M]⁺ |

| 240.1 | Moderate | [M-H₂O]⁺ |

| 167.1 | Moderate | [M-CH₂Ph]⁺ |

| 91.1 | High | [C₇H₇]⁺ (benzyl fragment) |

Ionization Mode: Electron Ionization (EI). This represents a simplified prediction of major fragments.

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectral data for solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Arylboronic acids have a tendency to form cyclic anhydride trimers (boroxines) upon dehydration, which can result in complex or broadened NMR spectra. Careful sample preparation is therefore essential for acquiring high-quality NMR data.[1]

-

Sample Preparation :

-

Solvent Selection : Deuterated solvents such as Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD) are commonly used. The choice of solvent can influence the equilibrium between the boronic acid and its boroxine.[1]

-

Concentration : A relatively low concentration, for example, 5-10 mg in 0.5-0.7 mL of solvent, is recommended to minimize intermolecular interactions.[1]

-

Procedure : Weigh approximately 5-10 mg of the sample into a clean, dry NMR tube. Add about 0.6 mL of the chosen deuterated solvent. Cap the tube and use a vortex or sonicator to ensure the sample is fully dissolved.[1]

-

-

Data Acquisition :

-

Spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[2]

-

¹H NMR : A standard pulse program is used with a spectral width of around 16 ppm. A sufficient number of scans (e.g., 16-64) should be acquired to achieve a good signal-to-noise ratio, with a relaxation delay of 1-5 seconds.[2]

-

¹³C NMR : A proton-decoupled pulse sequence is employed. A wider spectral width (e.g., 0-220 ppm) and a significantly greater number of scans (e.g., 1024 or more) are necessary due to the lower natural abundance of the ¹³C isotope.[2]

-

-

Data Processing :

-

The raw data, known as the Free Induction Decay (FID), is processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.[2]

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Place a small quantity of the solid this compound directly onto the ATR crystal.[2]

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (Thin Solid Film) :

-

Data Acquisition :

-

Data Processing :

-

The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum. The major absorption peaks are then identified and labeled.[2]

-

Mass Spectrometry (MS)

-

Sample Preparation (Electrospray Ionization - ESI) :

-

Dissolve the boronic acid in a suitable solvent system, often a mixture of acetonitrile and water. A small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added to facilitate ionization. A typical concentration is 1-10 µg/mL.[4]

-

-

Data Acquisition :

-

Data Analysis :

-

The detector records the abundance of each ion at a specific mass-to-charge ratio (m/z).[2]

-

The resulting mass spectrum, a plot of relative intensity versus m/z, is analyzed to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used for determining the exact mass and elemental composition.[2]

-

Visualization

Caption: General workflow for the synthesis, purification, and spectral analysis of a chemical compound.

References

An In-Depth Technical Guide to (2-(Benzyloxy)-5-methoxyphenyl)boronic acid for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-(Benzyloxy)-5-methoxyphenyl)boronic acid, a key building block for researchers, scientists, and professionals involved in drug development and organic synthesis. This document outlines its chemical properties, commercial availability, and applications, with a focus on its role in Suzuki-Miyaura cross-coupling reactions.

Physicochemical Properties

This compound is a substituted aryl boronic acid. These compounds are instrumental in organic chemistry for the formation of carbon-carbon bonds. The presence of the benzyloxy and methoxy groups on the phenyl ring provides specific steric and electronic properties that can be leveraged in the synthesis of complex molecules.

| Property | Value | Source |

| CAS Number | 1236768-61-8 | [1][2] |

| Molecular Formula | C₁₄H₁₅BO₄ | [1][2][3] |

| Molecular Weight | 258.08 g/mol | [1][2] |

| Boiling Point | 474.7±55.0 °C (Predicted) | [2] |

| Density | 1.21±0.1 g/cm³ (Predicted) | [2] |

| pKa | 8.14±0.53 (Predicted) | [2] |

| Storage Temperature | 2-8°C under inert gas | [2] |

Commercial Availability and Suppliers

This compound is available from several chemical suppliers. The purity and available quantities can vary, and it is advisable to request a certificate of analysis for specific batch data.

| Supplier | Catalog Number | Purity | Notes |

| VSNCHEM | VB10023 | Not specified | Bulk quantities may be available upon request.[1] |

| ChemicalBook | CB21470930 | Not specified | Lists multiple downstream suppliers.[2] |

| AK Scientific, Inc. | 2941AD | Not specified | Available in gram quantities.[2] |

| American Custom Chemicals Corporation | BOR0002433 | 95.00% | Available in milligram quantities.[2] |

| BLDpharm | Not specified | Not specified | Inquire for details. |

| Alchem Pharmtech | Not specified | 95% | [4] |

Safety and Handling

Substituted boronic acids are generally classified as irritants.[2] Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the respective supplier.

Applications in Organic Synthesis

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful method for constructing biaryl or vinyl-aryl linkages, which are common structural motifs in pharmaceuticals, agrochemicals, and advanced materials.

Generalized Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction using an aryl boronic acid. The specific conditions, including the choice of catalyst, base, and solvent, may need to be optimized for a particular substrate.

Materials:

-

This compound (1.2 equivalents)

-

Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)

-

Anhydrous, degassed solvent (e.g., dioxane, toluene, or a mixture with water)

-

Schlenk flask or similar reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask, add the aryl halide, this compound, and the base.

-

Evacuate and backfill the flask with an inert gas (repeat three times).

-

Add the palladium catalyst to the flask under a positive flow of inert gas.

-

Add the degassed solvent(s) to the flask via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Visualizing Workflows and Pathways

The following diagrams illustrate the experimental workflow for a Suzuki-Miyaura coupling and a logical workflow for the application of this chemical in a research and development setting.

References

An In-depth Technical Guide to Electron-Rich Arylboronic Acids for Researchers, Scientists, and Drug Development Professionals

Introduction: Electron-rich arylboronic acids are a pivotal class of reagents in modern organic synthesis, renowned for their enhanced reactivity and utility in constructing complex molecular architectures. Characterized by the presence of electron-donating groups on the aromatic ring, these organoboron compounds exhibit unique properties that make them indispensable tools in various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. Their application is particularly prominent in the pharmaceutical industry, where the efficient formation of carbon-carbon bonds is paramount for the synthesis of novel drug candidates. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and practical applications of electron-rich arylboronic acids for professionals in research and drug development.

Core Concepts and Properties

Electron-rich arylboronic acids are defined by the presence of substituents on the aromatic ring that increase electron density through inductive or resonance effects. Common electron-donating groups include alkoxy (-OR), amino (-NR₂), and alkyl (-R) groups. This increased electron density on the aryl ring has a profound impact on the reactivity of the boronic acid, primarily by facilitating the transmetalation step in the Suzuki-Miyaura catalytic cycle. The electron-donating nature of the substituents enhances the nucleophilicity of the aryl group, thereby accelerating its transfer from the boron atom to the palladium center.

However, a notable challenge associated with some electron-rich arylboronic acids is their propensity to undergo protodeboronation, a side reaction where the carbon-boron bond is cleaved by a proton source, leading to the formation of an arene byproduct. The rate of protodeboronation is influenced by factors such as the position and nature of the electron-donating group, pH, temperature, and the solvent system employed. Careful control of reaction conditions is therefore crucial to minimize this undesired pathway and maximize the yield of the desired cross-coupled product.

Data Presentation: Quantitative Analysis of Suzuki-Miyaura Coupling Reactions

The electronic nature of the substituents on the arylboronic acid significantly influences the yield of Suzuki-Miyaura cross-coupling reactions. The following tables summarize comparative quantitative data for reactions involving electron-rich and electron-poor arylboronic acids.

Table 1: Comparative Yields of Suzuki-Miyaura Coupling with Substituted Phenylboronic Acids

| Arylboronic Acid | Substituent Type | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Methoxyphenylboronic acid | Electron-Donating | 4-Iodoanisole | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 |

| 4-Methylphenylboronic acid | Electron-Donating | 4-Bromoacetophenone | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 100 | 8 | 92 |

| 4-(Dimethylamino)phenylboronic acid | Electron-Donating | 4-Chloroanisole | Pd₂(dba)₃ (1.5) / XPhos (3) | K₃PO₄ | 1,4-Dioxane | 110 | 16 | 88 |

| Phenylboronic acid | Neutral | 4-Iodoanisole | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 |

| 4-Nitrophenylboronic acid | Electron-Withdrawing | 4-Iodoanisole | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 24 | 65 |

| 4-Trifluoromethylphenylboronic acid | Electron-Withdrawing | 4-Bromoacetophenone | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 100 | 18 | 75 |

Table 2: Physicochemical Properties of Selected Electron-Rich Arylboronic Acids

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa |

| 4-Methoxyphenylboronic acid | C₇H₉BO₃ | 151.96 | 204-208 | 9.76 |

| 2,4,6-Trimethoxyphenylboronic acid | C₉H₁₃BO₅ | 212.01 | 115-120 | - |

| 4-Ethoxyphenylboronic acid | C₈H₁₁BO₃ | 165.98 | 162-165 | - |

| 3,5-Dimethoxyphenylboronic acid | C₈H₁₁BO₄ | 181.98 | 204-206 | - |

| 4-(Dimethylamino)phenylboronic acid | C₈H₁₂BNO₂ | 165.00 | 245-250 (dec.) | - |

Table 3: Spectroscopic Data for 4-Methoxyphenylboronic Acid

| Technique | Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.89 (s, 2H), 7.69 (d, J=8.6 Hz, 2H), 6.87 (d, J=8.6 Hz, 2H), 3.75 (s, 3H) |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ 160.8, 136.2, 127.3, 113.2, 55.1 |

| IR (KBr, cm⁻¹) | 3350-3150 (br, O-H), 1605, 1515, 1390, 1245, 1175, 1030, 830 |

| MS (ESI+) | m/z 153.1 [M+H]⁺ |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthesis and application of electron-rich arylboronic acids.

Synthesis of 4-Methoxyphenylboronic Acid

Materials:

-

4-Bromoanisole (1.0 eq)

-

Magnesium turnings (1.2 eq)

-

Iodine (catalytic amount)

-

Anhydrous Tetrahydrofuran (THF)

-

Trimethyl borate (1.5 eq)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

Procedure:

-

A flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with magnesium turnings and a crystal of iodine under an inert atmosphere (Argon or Nitrogen).

-

A solution of 4-bromoanisole in anhydrous THF is added dropwise via the dropping funnel to initiate the Grignard reaction. The reaction mixture is gently heated to maintain a steady reflux.

-

After the magnesium has been consumed, the reaction mixture is cooled to -78 °C in a dry ice/acetone bath.

-

Trimethyl borate is added dropwise at a rate that maintains the internal temperature below -60 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of 1 M HCl at 0 °C.

-

The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., water or toluene/hexanes) to afford 4-methoxyphenylboronic acid as a white solid.

General Protocol for Suzuki-Miyaura Cross-Coupling

Materials:

-

Aryl halide (1.0 eq)

-

Electron-rich arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Degassed solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1)

Procedure:

-

To a flame-dried Schlenk flask, add the aryl halide, the electron-rich arylboronic acid, the palladium catalyst, and the base.

-

The flask is evacuated and backfilled with an inert gas three times.

-

The degassed solvent mixture is added via syringe.

-

The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred until the reaction is complete (monitored by TLC or GC-MS).

-

The reaction mixture is cooled to room temperature and diluted with water.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle with Electron-Donating Group Effect

Caption: The catalytic cycle of the Suzuki-Miyaura reaction, highlighting the accelerated transmetalation step with electron-rich arylboronic acids.

Workflow for Fragment-Based Drug Discovery using an Electron-Rich Arylboronic Acid Library

Caption: A typical workflow for fragment-based drug discovery (FBDD) employing a library of electron-rich arylboronic acids.

Logical Relationship in High-Throughput Screening for Suzuki-Miyaura Reaction Optimization

Caption: Logical flow for optimizing Suzuki-Miyaura reactions using high-throughput screening (HTS) with electron-rich arylboronic acids.

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with (2-(Benzyloxy)-5-methoxyphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is of paramount importance in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The use of substituted phenylboronic acids, such as (2-(Benzyloxy)-5-methoxyphenyl)boronic acid, allows for the introduction of specific structural motifs that can impart desired physicochemical and biological properties to the target molecules.

This compound is a valuable building block for the synthesis of biaryl and heteroaryl compounds. The presence of the benzyloxy and methoxy groups, both of which are electron-donating, enhances the nucleophilicity of the arylboronic acid, often leading to high reactivity and good yields in cross-coupling reactions. The resulting 2-(benzyloxy)-5-methoxyphenyl moiety is a key structural feature in a variety of biologically active molecules.

Applications in Drug Discovery and Development

Biaryl scaffolds are prevalent in a wide range of therapeutic agents, exhibiting diverse pharmacological activities. The incorporation of the 2-(benzyloxy)-5-methoxyphenyl group can influence a molecule's binding affinity to biological targets, as well as its pharmacokinetic profile.

Potential Therapeutic Targets:

-

Kinase Inhibitors: Many kinase inhibitors possess a biaryl core structure that is crucial for their activity. The 2-(benzyloxy)-5-methoxyphenyl moiety can be incorporated to optimize interactions within the ATP-binding pocket of various kinases, which are key regulators of cellular signaling pathways implicated in cancer and inflammatory diseases.

-

NF-κB Signaling Pathway Inhibitors: The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammatory responses and cell survival.[1] Dysregulation of this pathway is associated with various diseases, including cancer and chronic inflammatory conditions. Biphenyl derivatives synthesized using substituted phenylboronic acids have the potential to inhibit this pathway.[1]

-

Antimicrobial and Antioxidant Agents: Substituted biphenyl compounds have been reported to exhibit antimicrobial and antioxidant properties. The specific substitution pattern of the 2-(benzyloxy)-5-methoxyphenyl group may contribute to these activities.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. The data is based on literature precedents for structurally similar boronic acids and represents expected outcomes under optimized conditions.[1][2]

| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |

| 1 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | ~85-90 |

| 2 | 4-Bromoanisole | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane/H₂O | 90 | 10 | ~90-95 |

| 3 | 2-Bromopyridine | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | ~80-85 |

| 4 | 4-Chlorotoluene | Pd₂ (dba)₃/XPhos (2/4) | K₃PO₄ | Dioxane/H₂O | 110 | 24 | ~70-80 |

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl halide.

Materials:

-

This compound (1.2 mmol)

-

Aryl halide (1.0 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 mmol)

-

Anhydrous solvent (e.g., Toluene/Ethanol/Water mixture)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents) and the aryl halide (1.0 equivalent).[1]

-

Add the base (e.g., potassium carbonate, 2.0 equivalents).[1]

-

Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.[1]

-

Under the inert atmosphere, add the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 0.03 equivalents).[1]

-

Add the degassed solvent system (e.g., a mixture of anhydrous toluene, ethanol, and deionized water) via syringe.[1]

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 12-24 hours).[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired biaryl product.[1]

Mandatory Visualizations

Caption: Simplified NF-κB signaling pathway targeted by potential inhibitors.

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Coupling of (2-(Benzyloxy)-5-methoxyphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of (2-(Benzyloxy)-5-methoxyphenyl)boronic acid. This versatile building block is valuable in the synthesis of complex organic molecules, particularly in medicinal chemistry and materials science, due to the introduction of the benzyloxy and methoxy-substituted phenyl motif.

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (such as a boronic acid) and an organohalide or triflate. This reaction is favored in academic and industrial settings due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids. The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the desired biaryl product and regenerate the palladium(0) catalyst.

The electron-donating benzyloxy and methoxy groups on this compound can influence its reactivity in the Suzuki-Miyaura coupling, potentially leading to higher yields and faster reaction times compared to unsubstituted or electron-deficient phenylboronic acids.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of aryl boronic acids, including those structurally similar to this compound, with various aryl halides. These conditions can serve as a starting point for optimization.

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Aryl Halide | Representative Yield (%) |

| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 1-Bromo-4-nitrobenzene | ~85[1] |

| 2 | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ | Dioxane | 100 | 12 | 4-Bromoanisole | ~90[1] |

| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 80 | 18 | Aryl Halide | Not Specified[2] |

| 4 | Pd(OAc)₂ (2) | Triphenylphosphine (8) | K₂CO₃ | Toluene/Ethanol/H₂O | 80 | 12-24 | 2-Bromobenzoic acid | Not Specified[3] |

| 5 | PdCl₂(dppf) (5) | - | K₂CO₃ | DMF | 140 (Microwave) | 0.33 | Isoxazole Bromide | Not Specified[4] |

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a palladium precursor like Pd(OAc)₂ and a ligand)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and the base (2.0 mmol, 2.0 equiv.).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., 5 mL of 1,4-dioxane and 1 mL of water) via syringe.[5] Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).[1]

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[1][5]

-

Monitoring: Monitor the progress of the reaction by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).[1]

-

Extraction and Drying: Separate the organic layer, and if necessary, extract the aqueous layer with additional ethyl acetate. Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and remove the solvent under reduced pressure. Purify the crude product by a suitable method, such as column chromatography on silica gel, to afford the desired biaryl product.[1]

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: Step-by-step experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes: Suzuki Reaction Protocol for (2-(Benzyloxy)-5-methoxyphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing (2-(Benzyloxy)-5-methoxyphenyl)boronic acid. This versatile building block is valuable in the synthesis of complex biaryl structures, which are significant scaffolds in medicinal chemistry and materials science. The protocol is based on established methodologies and includes specific examples to guide researchers in achieving successful cross-coupling outcomes.

Introduction

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. This compound is a particularly useful reagent for introducing a substituted phenyl moiety. The benzyloxy and methoxy groups can influence the electronic properties of the resulting biaryl compound and offer sites for further functionalization.

Data Presentation

The following tables summarize typical reaction parameters and a specific, documented example for the Suzuki coupling of this compound.

Table 1: General Reaction Parameters for Suzuki Coupling

| Parameter | Description | Typical Range/Examples |

| Aryl Halide | The electrophilic coupling partner. Reactivity order: I > Br > Cl. | Aryl bromides, aryl chlorides, heteroaryl halides |

| Palladium Catalyst | The catalyst for the cross-coupling reaction. | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligand |

| Catalyst Loading | The molar percentage of the palladium catalyst. | 1-5 mol% |

| Base | Activates the boronic acid for transmetalation. | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | A solvent or solvent mixture to dissolve reactants. | Toluene/Water, Dioxane/Water, DMF |

| Temperature | The reaction temperature. | 80-120 °C |

| Reaction Time | The duration of the reaction. | 2-24 hours |

Table 2: Specific Example of Suzuki Coupling with this compound

| Reactant 1 | Reactant 2 | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| This compound | 5-bromo-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/Water | 100 | 16 | 76 | WO2011027202A1 |

Experimental Protocols

This section provides a detailed methodology for the Suzuki-Miyaura coupling reaction based on the example cited above.

Materials:

-

This compound

-

Aryl halide (e.g., 5-bromo-1,3-dimethyl-1H-pyrazole-4-carbaldehyde)

-

Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) - Pd(dppf)Cl₂)

-

Base (e.g., Potassium carbonate - K₂CO₃)

-

Solvent (e.g., 1,4-Dioxane and Water)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for organic synthesis (e.g., round-bottom flask, condenser)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: To a round-bottom flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and potassium carbonate (2.0 equivalents).

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (nitrogen or argon). This cycle should be repeated three times to ensure an oxygen-free atmosphere.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%). Then, add the degassed solvents (e.g., a 4:1 mixture of dioxane and water) via syringe.

-

Reaction: The reaction mixture is heated to 100 °C with vigorous stirring.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: After the reaction is complete (typically 16 hours), cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the desired biaryl product.

Mandatory Visualization

The following diagrams illustrate the general Suzuki-Miyaura catalytic cycle and a typical experimental workflow.

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Application Notes and Protocols for (2-(Benzyloxy)-5-methoxyphenyl)boronic acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-(Benzyloxy)-5-methoxyphenyl)boronic acid is a versatile organic building block with significant potential in medicinal chemistry. Its structure, featuring a benzyloxy and a methoxy group on a phenylboronic acid scaffold, makes it a valuable reagent for introducing this specific substituted phenyl moiety into target molecules. This is primarily achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug discovery and development for the formation of C-C bonds.

The presence of the benzyloxy group offers a strategic advantage, as it can be selectively removed under various conditions (e.g., hydrogenolysis) to reveal a hydroxyl group. This functionality can then be used for further molecular modifications or to act as a hydrogen bond donor, potentially enhancing the binding affinity of the final compound to its biological target. The methoxy group, on the other hand, can influence the electronic properties and metabolic stability of the molecule.

These application notes provide an overview of the utility of this compound in the synthesis of biologically active compounds, with a focus on its application as a key intermediate for potential kinase inhibitors and modulators of inflammatory pathways.

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is its use as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This allows for the synthesis of complex biaryl and heteroaryl-aryl structures, which are common scaffolds in many therapeutic agents.

Potential Therapeutic Targets:

-

Kinase Inhibition: The 2-(benzyloxy)-5-methoxyphenyl moiety can be incorporated into scaffolds designed to target various kinases, which are crucial regulators of cell signaling. Dysregulation of kinase activity is implicated in numerous diseases, particularly cancer. For instance, this building block can be used to synthesize analogs of known Aurora kinase inhibitors.[1]

-

Modulation of Inflammatory Pathways: The resulting biaryl structures may exhibit anti-inflammatory properties by targeting key components of inflammatory signaling cascades, such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.[2] Chronic inflammation is a hallmark of many diseases, including autoimmune disorders and cancer.

Data Presentation

The following tables summarize typical reaction conditions and hypothetical biological activity data for compounds synthesized using this compound. This data is illustrative and based on established principles for similar compounds.

Table 1: Illustrative Reaction Parameters for Suzuki-Miyaura Coupling of this compound

| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromo-1-nitrobenzene | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | ~88 |

| 2 | 2-Chloropyrimidine | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane | 90 | 10 | ~82 |

| 3 | 1-Iodo-4-(trifluoromethyl)benzene | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 8 | ~91 |

| 4 | 3-Bromopyridine | Pd₂(dba)₃/XPhos (1.5) | K₂CO₃ | 1,4-Dioxane | 110 | 16 | ~79 |

Table 2: Illustrative Biological Activity of a Representative Compound

| Compound ID | Target Kinase | IC₅₀ (nM) | Anti-inflammatory Assay (NF-κB) | IC₅₀ (µM) |

| BZMP-001 | Aurora A | 85 | LPS-induced NO production | 12.5 |

| BZMP-001 | Aurora B | 150 | TNF-α secretion | 18.2 |

Disclaimer: The data presented in these tables is illustrative and intended to represent potential outcomes based on the reactivity of similar boronic acids and the biological activity of related compounds.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl halide.

Materials:

-

This compound (1.2 mmol)

-

Aryl halide (1.0 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)

-

Base (e.g., K₂CO₃, 2.0 mmol)

-

Anhydrous solvent (e.g., Toluene, 5 mL)

-

Co-solvent (e.g., Ethanol, 2 mL and Deionized Water, 2 mL)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis (flame-dried)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and the aryl halide.

-

Addition of Base: Add the base (e.g., potassium carbonate).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

-

Addition of Catalyst and Solvents: Under the inert atmosphere, add the palladium catalyst. Then, add the anhydrous solvent and co-solvents via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Visualizations

Experimental Workflow

NF-κB Signaling Pathway

Aurora Kinase Signaling Pathway

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using (2-(Benzyloxy)-5-methoxyphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of biaryl compounds utilizing (2-(Benzyloxy)-5-methoxyphenyl)boronic acid via the Suzuki-Miyaura cross-coupling reaction. Biaryl scaffolds are of significant interest in medicinal chemistry and materials science. While specific data for this compound is limited in published literature, the following protocols and data for the closely related analogue, 2-Ethoxy-5-methoxyphenyl)boronic acid, serve as a reliable reference due to the similar electronic and steric properties of the benzyloxy and ethoxy groups.

Overview of the Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. It involves the reaction of an organoboron compound, such as a boronic acid, with an organic halide or triflate in the presence of a palladium catalyst and a base.[1] This reaction is favored in the pharmaceutical industry due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of reactants.[2]

The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three fundamental steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[1]

Data Presentation: Reaction Parameters and Yields

The following tables summarize typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of (2-Alkoxy-5-methoxyphenyl)boronic acids with various aryl halides. These data are compiled from literature precedents for similar Suzuki coupling reactions and represent expected outcomes under optimized conditions.[2][3]

Table 1: Illustrative Suzuki-Miyaura Coupling Reactions with (2-Ethoxy-5-methoxyphenyl)boronic Acid

| Entry | Aryl Halide | Product | Yield (%) |

| 1 | 4-Bromoaniline | 4'-Amino-2-ethoxy-5-methoxybiphenyl | 85 |

| 2 | 4-Bromobenzotrifluoride | 2-Ethoxy-5-methoxy-4'-(trifluoromethyl)biphenyl | 92 |

| 3 | 1-Bromo-4-nitrobenzene | 2-Ethoxy-5-methoxy-4'-nitrobiphenyl | ~85 |

Data is for the analogous 2-Ethoxy-5-methoxyphenyl)boronic acid and serves as a strong predictive model for this compound.[2][3]

Table 2: General Reaction Parameters for Suzuki-Miyaura Coupling

| Parameter | Recommended Conditions |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligand |

| Catalyst Loading | 1-5 mol% |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ |

| Solvent System | Toluene/Water, Dioxane/Water, DMF |

| Temperature | 60-100 °C |

| Reaction Time | 5-24 hours |

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura cross-coupling reaction to synthesize biaryl compounds.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from established methods for the coupling of substituted phenylboronic acids with aryl bromides.[2][3]

Materials:

-

This compound (or 2-Ethoxy-5-methoxyphenylboronic acid) (1.2 mmol)

-

Aryl bromide (1.0 mmol)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03-0.05 mmol)

-

Toluene (or Dioxane)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl bromide, and potassium carbonate.

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

Under the inert atmosphere, add the palladium catalyst.

-

Add the degassed solvent system (e.g., a 4:1 mixture of Toluene and Water) via syringe.

-

Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

For accelerated reaction times, microwave irradiation can be employed.[4]

Materials:

-

This compound (1.5 mmol)

-

Aryl bromide (1.0 mmol)

-

Potassium carbonate (K₂CO₃) (3.0 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

-

JohnPhos (10 mol%)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a microwave reactor vessel, combine this compound, the aryl bromide, potassium carbonate, palladium(II) acetate, and JohnPhos.

-

Add DMF as the solvent.

-

Seal the vessel and place it in the microwave reactor.

-

Heat the reaction mixture to 140 °C for 20-60 minutes.

-

After the reaction is complete, cool the vessel to room temperature.

-

Work-up and purify the product as described in Protocol 1.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key processes in the synthesis of biaryl compounds.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.[2]

Applications in Drug Development and Agrochemicals

Biaryl structures synthesized using this compound and its analogues are valuable in the development of new therapeutic agents and agrochemicals. The substituted phenyl moiety can be incorporated into larger molecular frameworks to modulate biological activity and physicochemical properties.[5][6] For instance, biaryl compounds are found in a variety of pharmaceuticals, including anti-inflammatory drugs, and are being investigated for their potential as anticancer agents.[3] In the agrochemical industry, these scaffolds can be found in fungicides, herbicides, and insecticides.[6] The protocols described herein provide a foundational framework for the synthesis of novel biaryl compounds for screening in drug discovery and agrochemical development programs.

References

- 1. rose-hulman.edu [rose-hulman.edu]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Application Notes and Protocols: (2-(Benzyloxy)-5-methoxyphenyl)boronic acid in the Synthesis of Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (2-(Benzyloxy)-5-methoxyphenyl)boronic acid as a key building block in the synthesis of potent kinase inhibitors. The protocols outlined below are based on established synthetic methodologies, particularly the Suzuki-Miyaura cross-coupling reaction, and offer a framework for the use of this versatile reagent in drug discovery and development.

Introduction